

# Structure-activity relationship of "Insecticidal agent 4" analogs

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Compound of Interest		
Compound Name:	Insecticidal agent 4	
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A comparative analysis of the structure-activity relationship (SAR) of novel insecticidal agents is crucial for the development of more potent and selective pesticides. This guide focuses on the analogs of "Insecticidal Agent 4," a representative compound from a class of modern insecticides, to provide researchers, scientists, and drug development professionals with a comprehensive overview of recent findings. We will delve into the experimental data, detail the methodologies used, and visualize the key relationships to facilitate a deeper understanding of the SAR of these compounds.

# Structure-Activity Relationship of Flupyrimin Analogs

Flupyrimin, a novel neonicotinoid insecticide, has demonstrated high insecticidal activity against various pests, including those resistant to imidacloprid, and notably lower toxicity to non-target organisms like honeybees.[1] Recent research has focused on modifying the flupyrimin scaffold to explore and enhance its insecticidal properties. A study by Zhao et al. (2022) synthesized a series of novel flupyrimin derivatives containing an arylpyrazole core, yielding compounds with excellent insecticidal activity against Plutella xylostella (diamondback moth).[1][2][3]

#### **Data Presentation**

The insecticidal activities of synthesized flupyrimin analogs were evaluated against Plutella xylostella. The following table summarizes the mortality rates of selected compounds at



#### different concentrations.

Compound ID	R1 Group	R2 Group	Mortality (%) at 400 μg/mL[1]	Mortality (%) at 25 μg/mL
Flupyrimin	-	-	-	-
A3	4-Cl	Н	100	Not specified
B1	2,4-diCl	Н	100	Not specified
B2	2,4-diCl	3-CH3	100	>70[1]
B3	2,4-diCl	4-CH3	100	>70[1]
B4	2,4-diCl	2-F	100	>70[1]
B5	2,4-diCl	3-F	100	Not specified
В6	2,4-diCl	4-F	100	Not specified
D4	2,6-diCl	2-F	100	Not specified
D6	2,6-diCl	4-F	100	Not specified

#### Key Findings from SAR Studies:

- The introduction of a 1-aryl-1H-pyrazol-4-yl subunit was a successful strategy.[1]
- Compounds with a 2,4-dichlorophenyl group (Series B) at the R1 position generally exhibited high activity.[1]
- Further substitution on the phenyl ring at the R2 position with small electron-donating (e.g., CH3) or electron-withdrawing (e.g., -F) groups in series B (compounds B2, B3, B4) maintained or even enhanced the insecticidal activity at lower concentrations.[1]
- Density functional theory (DFT) analysis and molecular docking simulations supported the observed SAR, indicating potential binding modes between the active compounds and the insect's receptor.[1][2][3]

## **Experimental Protocols**



#### **Synthesis of Flupyrimin Analogs**

A detailed synthesis protocol for the novel flupyrimin analogs bearing a 1-aryl-1H-pyrazol-4-yl subunit is described by Zhao et al. (2022). The general procedure involves a multi-step synthesis, with the final step being the N-alkylation of a pyridinone intermediate with a substituted arylpyrazole methyl halide. The structures of all synthesized compounds were confirmed using 1H NMR, 13C NMR, and HRMS.[1][3]

## **Insecticidal Activity Bioassay**

The insecticidal activity of the synthesized compounds against Plutella xylostella was determined using a leaf-dipping method.

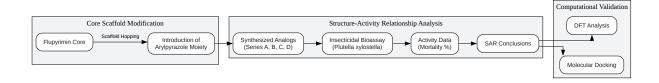
- Preparation of Test Solutions: The synthesized compounds were dissolved in DMSO to create stock solutions. These stock solutions were then diluted with water containing a small amount of surfactant (e.g., Triton X-100) to achieve the desired test concentrations.
- Treatment: Cabbage leaves were cut into discs and dipped into the test solutions for a specified period (e.g., 10-30 seconds). The treated leaves were then allowed to air dry.
- Insect Exposure: The dried, treated leaf discs were placed in petri dishes lined with moistened filter paper. A set number of third-instar larvae of Plutella xylostella were introduced into each petri dish.
- Incubation: The petri dishes were maintained in a controlled environment with specific temperature, humidity, and photoperiod conditions (e.g., 25 ± 1°C, 70-80% relative humidity, 16:8 h light:dark cycle).
- Mortality Assessment: The number of dead larvae was recorded at specified time points
  (e.g., 24, 48, and 72 hours) after treatment. Larvae that were unable to move when prodded
  with a fine brush were considered dead.
- Data Analysis: The mortality rates were calculated and corrected for any control mortality using Abbott's formula.

### **Visualizations**



## **General Structure-Activity Relationship Logic**

The following diagram illustrates the logical flow of the structure-activity relationship analysis for the flupyrimin analogs.



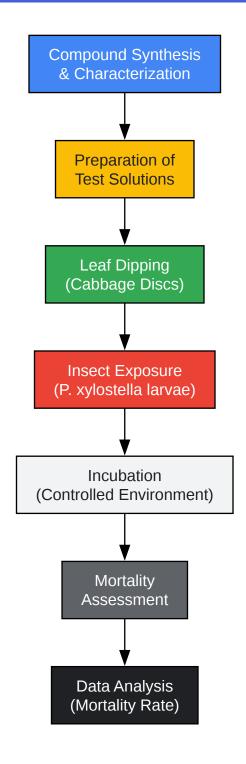
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Caption: Logical workflow for the SAR study of flupyrimin analogs.

## **Experimental Workflow for Insecticidal Bioassay**

The diagram below outlines the key steps in the experimental workflow for evaluating the insecticidal activity of the synthesized compounds.





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Caption: Experimental workflow for the insecticidal bioassay.

### Conclusion



The structure-activity relationship studies of "**Insecticidal Agent 4**" analogs, exemplified by the flupyrimin derivatives, demonstrate a promising avenue for the discovery of novel and potent insecticides. The systematic modification of the core structure, coupled with rigorous bioassays and computational analysis, provides a robust framework for identifying lead compounds with enhanced activity and desirable toxicological profiles. The detailed experimental protocols and visualized workflows presented in this guide offer a valuable resource for researchers in the field of pesticide discovery and development.

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#### References

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